Dithiaden

Catalog No.
S11177288
CAS No.
42504-83-6
M.F
C17H19NS2
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiaden

CAS Number

42504-83-6

Product Name

Dithiaden

IUPAC Name

(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine

Molecular Formula

C17H19NS2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+

InChI Key

ZLJLUTCIUOCIQM-OVCLIPMQSA-N

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2

Description

Dithiadene is an organic heterotricyclic compound that is 4,9-dihydrothieno[2,3-c][2]benzothiepine substituted by a 3-(dimethylamino)propylidene group at position 4. It has a role as a H1-receptor antagonist, an anti-allergic agent, an antiemetic and a platelet aggregation inhibitor. It is an organic heterotricyclic compound, a tertiary amino compound, an organosulfur heterocyclic compound and an olefinic compound.

Dithiaden is a chemical compound classified as a H1-histamine receptor antagonist. It is primarily used in the treatment of allergic conditions such as rhinitis and urticaria. Structurally, it belongs to the class of dithiocarbamates, characterized by the presence of sulfur atoms in its molecular framework. Dithiaden is known for its ability to inhibit the action of histamine, a key mediator in allergic responses, thereby alleviating symptoms associated with allergies.

That are significant for its functionality and potential applications:

  • Oxidation: Dithiaden can be oxidized to form sulfoxides and sulfones under specific conditions. This transformation can alter its biological activity and pharmacological properties.
  • Reduction: The compound can also undergo reduction reactions, which may lead to the formation of different sulfur-containing derivatives.
  • Thermal Decomposition: At elevated temperatures, dithiaden can decompose, leading to various products depending on the reaction environment .

These reactions are critical for understanding how dithiaden interacts with biological systems and its potential modifications for therapeutic use.

Dithiaden exhibits notable biological activity, particularly in modulating immune responses:

  • Nitric Oxide Production: Studies have shown that dithiaden influences nitric oxide production in macrophages. Specifically, it affects nitric oxide synthesis in lipopolysaccharide-stimulated RAW 264.7 cells, indicating its role in inflammatory processes .
  • Inhibition of Neutrophil Activity: Dithiaden has been observed to inhibit the activity of human neutrophils more effectively than other antihistamines like histamine itself. This suggests a potential role in managing inflammatory responses .
  • Antiplatelet Effects: Research indicates that dithiaden can inhibit platelet aggregation, which may have implications for cardiovascular health and inflammatory diseases .

The synthesis of dithiaden involves several methodologies:

  • Ring Expansion Reactions: Dithiaden can be synthesized through ring expansion of 1,3-dithiolium salts in the presence of iodine and aqueous ammonia. This method allows for the formation of various derivatives with altered properties .
  • Thermolysis: Heating certain precursors can lead to the formation of dithiaden through thermal decomposition reactions, resulting in different sulfur-containing compounds .
  • Chemical Modifications: Subsequent modifications of synthesized dithiaden can be performed through oxidation or reduction processes to enhance its pharmacological properties.

These synthesis methods highlight the versatility in producing dithiaden and its derivatives.

Dithiaden has several applications primarily in pharmacology:

  • Allergy Treatment: As an H1-antihistamine, it is used to treat allergic reactions such as hay fever and skin allergies.
  • Inflammatory Conditions: Due to its ability to modulate immune responses, dithiaden may have potential applications in treating inflammatory diseases.
  • Research Tool: Its effects on nitric oxide production and immune cell activity make it a useful compound for research into immune modulation and inflammation .

Interaction studies involving dithiaden reveal important insights into its mechanism of action:

  • Histamine Receptor Interactions: Dithiaden's primary mechanism involves blocking H1 receptors, which prevents histamine from exerting its effects on target tissues.
  • Influence on Reactive Oxygen Species: Research indicates that dithiaden affects the generation of reactive oxygen species by phagocytes, highlighting its role in oxidative stress responses during inflammation .
  • Comparative Potency: Studies have shown that dithiaden is more potent than other H1-antihistamines in reducing chemiluminescence in immune cells, indicating a stronger anti-inflammatory effect .

Dithiaden shares similarities with several other compounds within the antihistamine category. Here are some comparable compounds:

Compound NameClassKey Characteristics
LoratadineH1-antihistamineLonger duration of action; less sedating
ChlorpheniramineH1-antihistamineEffective but more sedating; older generation
CetirizineH1-antihistamineLess sedating; effective for allergic rhinitis

Uniqueness of Dithiaden

Dithiaden is unique due to its pronounced effects on immune modulation beyond mere antihistaminic activity. Its ability to inhibit nitric oxide production and affect neutrophil function distinguishes it from other H1-antihistamines, which primarily focus on alleviating allergy symptoms without significant immunomodulatory effects.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

301.09589196 g/mol

Monoisotopic Mass

301.09589196 g/mol

Heavy Atom Count

20

UNII

595726R32U

Wikipedia

Bisulepin

Dates

Modify: 2024-08-08

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